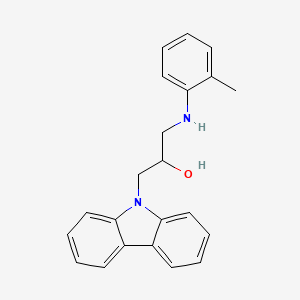
Impurity A of Paricalcitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Impurity A of Paricalcitol is a byproduct formed during the synthesis of Paricalcitol, a synthetic vitamin D analog used primarily in the treatment of secondary hyperparathyroidism associated with chronic kidney disease . This impurity is significant in pharmaceutical research as it helps in understanding the purity, efficacy, and safety of the drug.
Preparation Methods
The preparation of Impurity A of Paricalcitol involves several synthetic routes and reaction conditions. One method includes:
Oxidation Reaction: A starting compound is reacted with an oxidizing agent in an organic solvent to form an intermediate compound.
Protection Reaction: The intermediate compound is then reacted with a hydroxyl protecting group reagent containing a silicon group in an organic solvent under alkaline conditions to form another intermediate.
Coupling Reaction: This intermediate undergoes a coupling reaction with another compound in an organic solvent under alkaline conditions to form a new intermediate.
Deprotection Reaction: Finally, the intermediate is reacted with a desilicication protecting group reagent in an organic solvent to obtain this compound.
This method is noted for its mild reaction conditions, environmental friendliness, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Impurity A of Paricalcitol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Impurity A of Paricalcitol has several scientific research applications:
Chemistry: Used in the study of synthetic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic pathways and biological effects of Paricalcitol.
Medicine: Assists in evaluating the safety and efficacy of Paricalcitol by identifying and quantifying impurities.
Industry: Used in quality control, method validation, and stability studies of pharmaceutical products.
Mechanism of Action
The mechanism of action of Impurity A of Paricalcitol is closely related to that of Paricalcitol. Paricalcitol exerts its effects by binding to the vitamin D receptor, leading to the selective activation of vitamin D responsive pathways . This binding reduces parathyroid hormone levels, which is crucial in the treatment of secondary hyperparathyroidism .
Comparison with Similar Compounds
Impurity A of Paricalcitol can be compared with other impurities and analogs of vitamin D, such as:
Calcitriol: Another vitamin D analog used in the treatment of secondary hyperparathyroidism.
Alfacalcidol: A prodrug of calcitriol, also used in similar therapeutic applications.
Maxacalcitol: A selective vitamin D receptor activator used in the treatment of secondary hyperparathyroidism.
Compared to these compounds, this compound is unique in its specific formation during the synthesis of Paricalcitol and its role in pharmaceutical research .
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-GNUXSJEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)
![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)


![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2922568.png)

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)
![4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2922574.png)

